molecular formula C7H5FN2OS B12860027 7-Fluoro-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one

7-Fluoro-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one

Cat. No.: B12860027
M. Wt: 184.19 g/mol
InChI Key: FFDSULZWNIJZNP-UHFFFAOYSA-N
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Description

7-Fluoro-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one is a heterocyclic compound that features a unique combination of nitrogen, sulfur, and fluorine atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one typically involves multi-step reactions starting from readily available precursors. One common approach is the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 2-aminopyridine with a suitable thiocarbonyl compound, followed by fluorination, can yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 7-Fluoro-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazinone ring to a more saturated form.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various alkyl or acyl groups.

Scientific Research Applications

7-Fluoro-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and fluorescent dyes.

Mechanism of Action

The mechanism of action of 7-Fluoro-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound’s structure.

Comparison with Similar Compounds

Uniqueness: 7-Fluoro-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. This fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable candidate for various applications.

Properties

Molecular Formula

C7H5FN2OS

Molecular Weight

184.19 g/mol

IUPAC Name

7-fluoro-1H-pyrido[2,3-b][1,4]thiazin-2-one

InChI

InChI=1S/C7H5FN2OS/c8-4-1-5-7(9-2-4)12-3-6(11)10-5/h1-2H,3H2,(H,10,11)

InChI Key

FFDSULZWNIJZNP-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC2=C(S1)N=CC(=C2)F

Origin of Product

United States

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